molecular formula C22H32N2 B11937583 NOP agonist-2

NOP agonist-2

Cat. No.: B11937583
M. Wt: 324.5 g/mol
InChI Key: RUVSOGDMGUPNJT-UHFFFAOYSA-N
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Description

NOP agonist-2: is a selective agonist for the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is part of the opioid receptor family, which also includes mu, delta, and kappa opioid receptors. This compound has been studied for its potential therapeutic applications, particularly in pain management, due to its ability to modulate nociceptive and analgesic pathways without the addictive properties associated with traditional opioids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NOP agonist-2 typically involves the construction of a piperidine scaffold, which is a common structural motif in many NOP receptor ligands. The synthetic route may include steps such as:

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: NOP agonist-2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions would depend on the specific modifications made to the this compound molecule. These products could include derivatives with enhanced receptor affinity, improved metabolic stability, or altered pharmacokinetic properties .

Scientific Research Applications

Chemistry: NOP agonist-2 is used as a tool compound in structure-activity relationship (SAR) studies to understand the binding interactions between NOP receptor ligands and their target receptor. This information is valuable for the design of new NOP receptor agonists with improved therapeutic profiles .

Biology: In biological research, this compound is employed to study the physiological and pathological roles of the NOP receptor. This includes investigations into pain modulation, stress response, and addiction mechanisms .

Medicine: this compound has potential therapeutic applications in pain management, particularly for chronic pain conditions. It is being explored as a safer alternative to traditional opioids, with a lower risk of addiction and fewer side effects .

Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new analgesic drugs. Its unique pharmacological profile makes it an attractive candidate for further drug development .

Mechanism of Action

NOP agonist-2 exerts its effects by binding to the NOP receptor, which is coupled to pertussis toxin-sensitive G proteins (G_i/o). Upon activation, the NOP receptor inhibits adenylate cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. This leads to the opening of inwardly rectifying potassium channels and the closing of N-type calcium channels, resulting in decreased neuronal excitability and neurotransmitter release .

Comparison with Similar Compounds

  • Ro 64-6198
  • Ro 65-6570
  • SCH221510
  • AT-403
  • BU08028
  • BU10038
  • AT-121

Uniqueness: NOP agonist-2 is unique in its high selectivity for the NOP receptor and its ability to modulate pain pathways without the addictive properties of traditional opioids. This makes it a promising candidate for the development of new analgesics with a safer profile .

Properties

Molecular Formula

C22H32N2

Molecular Weight

324.5 g/mol

IUPAC Name

1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indole

InChI

InChI=1S/C22H32N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,11,16-18,20-21H,7-10,12-15H2,1-2H3

InChI Key

RUVSOGDMGUPNJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)N2CCC(CC2)N3C=CC4=CC=CC=C43

Origin of Product

United States

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